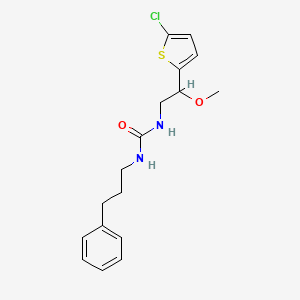
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C17H21ClN2O2S and its molecular weight is 352.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H18ClN3O2S, with a molecular weight of approximately 345.86 g/mol. The compound features a chlorothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. A study demonstrated that derivatives of thiophenes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound, 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, showed potent cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives has been well documented. A study on similar compounds revealed that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the modulation of various biological processes including cell growth, apoptosis, and inflammation .
Study 1: Anticancer Effects
In a study conducted on a series of thiophene derivatives, including compounds structurally similar to this compound, it was found that these compounds significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by up to 50% compared to control groups after treatment with these compounds over a four-week period .
Study 2: Antimicrobial Efficacy
A comparative analysis of various thiophene derivatives demonstrated that those with a chlorothiophene moiety exhibited enhanced antimicrobial activity. In vitro tests showed that the minimum inhibitory concentration (MIC) values for these compounds were lower than those for standard antibiotics against resistant bacterial strains .
Data Summary
Propiedades
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-22-14(15-9-10-16(18)23-15)12-20-17(21)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNPWOKBWOZXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














